(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

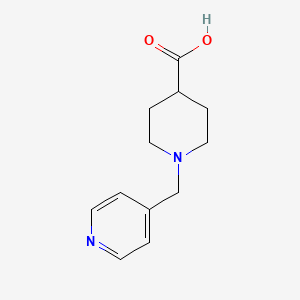

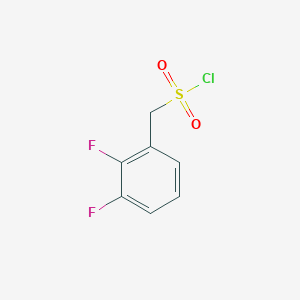

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBP, is an organic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects and has been used in lab experiments as a tool for studying various biological processes.

Applications De Recherche Scientifique

Applications in Organic Synthesis

(R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a versatile reagent in the synthesis of enantiomerically pure α- and β-amino acids. Its significance lies in its ability to facilitate innovative methodologies for preparing unusual amino acids crucial for bioactive peptides and new chemical entities creation. This compound enables the scale-up synthesis of its salts on a 100 g scale, demonstrating increased efficiency and environmental friendliness of the bench-scale procedure. Such methodologies provide a foundation for manufacturing on multikilogram scales, highlighting its importance in organic synthesis and drug development processes (Romoff et al., 2017).

Structural and Crystallographic Studies

The compound has been the subject of structural and crystallographic studies to understand its properties and potential applications further. For instance, the study of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the conformation of the pyrrolidine ring and the interactions forming two-dimensional layers of molecules. These structural insights are crucial for designing drugs and developing new synthetic methodologies that require precise molecular architecture (P. Rajalakshmi et al., 2013).

Biotransformation Applications

The compound's derivatives have also been explored in biotransformations, demonstrating their application in organic synthesis. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides by Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, have shown high yields and excellent enantioselectivity. This biocatalytic process offers a scalable preparation of enantiomerically pure derivatives, showcasing the potential of this compound and its derivatives in facilitating the preparation of aza-nucleoside analogues and druglike compounds (Peng Chen et al., 2012).

Propriétés

IUPAC Name |

(2R)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVYFGBDRNYAI-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375972 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049727-83-4 |

Source

|

| Record name | (R)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)